4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine
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Overview
Description
4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group and an oxan-4-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl-substituted pyrimidine derivative, which is then reacted with oxan-4-yl intermediates under controlled conditions. The thiomorpholine ring is introduced in the final steps through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-2-pyrimidinamine: Similar pyrimidine core with different substituents.
2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine: Lacks the thiomorpholine ring but shares other structural features.
Uniqueness
4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine is unique due to the presence of both the oxan-4-yl group and the thiomorpholine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C16H23N3OS |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine |
InChI |
InChI=1S/C16H23N3OS/c1-2-13(1)16-17-14(12-3-7-20-8-4-12)11-15(18-16)19-5-9-21-10-6-19/h11-13H,1-10H2 |
InChI Key |
WRZMSAVKDHVHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCSCC3)C4CCOCC4 |
Origin of Product |
United States |
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